molecular formula C10H13F2N3 B2482673 N-(4,4-difluorocyclohexyl)pyrimidin-2-amine CAS No. 1871922-83-6

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine

Cat. No.: B2482673
CAS No.: 1871922-83-6
M. Wt: 213.232
InChI Key: SNQUMBQWVPNGFU-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a 4,4-difluorocyclohexyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine typically involves the reaction of 4,4-difluorocyclohexylamine with a pyrimidine derivative under controlled conditions. One common method includes the use of dichloromethane as a solvent and trimethylaluminium as a catalyst. The reaction is carried out at ambient temperature, followed by purification through preparative high-performance liquid chromatography (HPLC) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to modulate specific molecular targets, such as CDK2, sets it apart from other similar compounds and highlights its potential in therapeutic applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUMBQWVPNGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CC=N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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